molecular formula C9H9NO2S B1337568 5,6-Dimethoxybenzo[d]thiazole CAS No. 58249-69-7

5,6-Dimethoxybenzo[d]thiazole

Cat. No. B1337568
CAS RN: 58249-69-7
M. Wt: 195.24 g/mol
InChI Key: HYXKRZZFKJHDRT-UHFFFAOYSA-N
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Description

5,6-Dimethoxybenzo[d]thiazole is a chemical compound with the CAS Number: 58249-69-7 and Linear Formula: C9H9NO2S . It is stored in a dry room at room temperature . The compound has a molecular weight of 195.24 .


Molecular Structure Analysis

The IUPAC name for 5,6-Dimethoxybenzo[d]thiazole is 5,6-dimethoxy-1,3-benzothiazole . The InChI Code is 1S/C9H9NO2S/c1-11-7-3-6-9(13-5-10-6)4-8(7)12-2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

5,6-Dimethoxybenzo[d]thiazole is a solid at room temperature . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Synthesis and Evaluation of Protective Effects

5,6-Dimethoxybenzo[d]thiazole and its derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of 3-substituted 2-oxo-1,4-thiazines, derived from similar thiazole compounds, has shown protective effects against endotoxin shock in mouse models, suggesting potential immunomodulatory properties (Yamazaki et al., 1992).

Anticonvulsant Potential

New Benzo[d]thiazol-2-yl-aminoacetamides have been synthesized and shown potential anticonvulsant activities in preclinical studies. This indicates the potential application of 5,6-Dimethoxybenzo[d]thiazole derivatives in the development of novel treatments for epilepsy and related neurological disorders (Ali & Siddiqui, 2015).

Neuroprotective and Antioxidant Effects

Derivatives of 5,6-Dimethoxybenzo[d]thiazole have been evaluated for their neuroprotective and antioxidant potential in various models. For example, compounds like 5H-benzo[h]thiazolo[2,3-b]quinazolines have demonstrated antitumor activity on hepatocellular carcinoma, indicating their potential role in cancer therapy through modulation of oxidative and metabolic stress (Keshari et al., 2017).

Antidepressant-like Effects

N-(benzo[d]thiazol-2-yl)-3-methoxyquinoxalin-2-carboxamide, a novel 5-HT3 receptor antagonist derived from the thiazole scaffold, has shown antidepressant-like effects in acute and chronic murine models of depression. This suggests that 5,6-Dimethoxybenzo[d]thiazole derivatives could contribute to new treatments for depression by modulating neurotransmitter systems (Gupta et al., 2014).

Metabolic Disorders and Diabetes

Thiazole derivatives, including those related to 5,6-Dimethoxybenzo[d]thiazole, have been explored for their effects on metabolic disorders. For instance, N-adamantyl-4-methylthiazol-2-amine has shown promising results in reducing hyperglycemia and hyperlipidemia in streptozotocin-induced diabetic rats, indicating potential applications in diabetes management (Yang et al., 2014).

Safety and Hazards

The safety information for 5,6-Dimethoxybenzo[d]thiazole includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

Thiazole-linked compounds have shown promise in various applications, including energy storage. For instance, a thiazole-linked covalent organic framework was found to exhibit high capacity and long-term stability when applied as a cathode material in a Li−S battery . This suggests potential future directions for the development and application of 5,6-Dimethoxybenzo[d]thiazole and related compounds.

properties

IUPAC Name

5,6-dimethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-7-3-6-9(13-5-10-6)4-8(7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXKRZZFKJHDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483319
Record name 5,6-dimethoxyBenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxybenzo[d]thiazole

CAS RN

58249-69-7
Record name 5,6-dimethoxyBenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was 5,6-Dimethoxybenzo[d]thiazole synthesized in this study?

A1: The paper describes an unexpected formation of 2-cyanobenzothiazoles, including 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile, during the I2-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides. While the exact mechanism wasn't fully elucidated, the researchers were able to isolate and characterize this compound. []

Q2: What structural information about 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile is available from the study?

A2: The researchers confirmed the structure of 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile through a combination of techniques:

  • Multinuclear NMR spectroscopy: This provided detailed information about the hydrogen and carbon atoms within the molecule. []
  • High accuracy mass spectral analysis: This technique confirmed the molecular weight and formula of the compound. []
  • Single-crystal X-ray diffraction: This provided a 3D representation of the molecule, confirming its structure and revealing details about bond lengths and angles. []

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